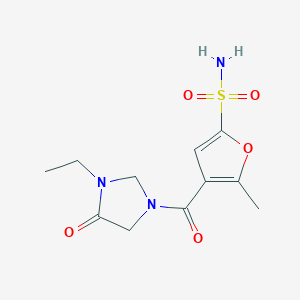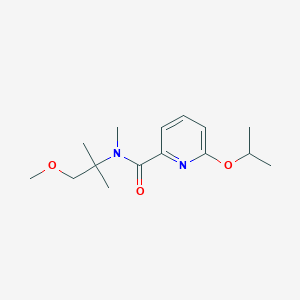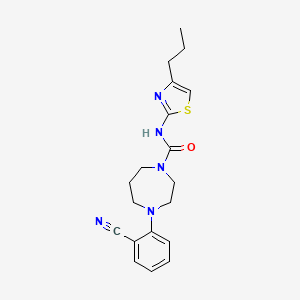![molecular formula C19H24N4O B6964984 6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964984.png)
6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with an amino group and a carboxamide group The compound also contains a piperidine moiety attached to a phenyl ring, which is further connected to the pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-N-[[4-(morpholin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide
- 6-amino-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide
- 6-amino-N-[[4-(azepan-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide exhibits unique properties due to the presence of the piperidine moiety. This structural feature may enhance its binding affinity to specific targets, improve its pharmacokinetic profile, or confer distinct chemical reactivity. These attributes make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-amino-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c20-18-6-4-5-17(22-18)19(24)21-13-15-7-9-16(10-8-15)14-23-11-2-1-3-12-23/h4-10H,1-3,11-14H2,(H2,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQBRXUZXXJSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)C3=NC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964909.png)
![N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrrole-3-carboxamide](/img/structure/B6964919.png)

![3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide](/img/structure/B6964925.png)
![5-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6964951.png)
![(3-chloro-2-fluorophenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B6964952.png)
![2-(cyclopropylmethoxy)-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]ethanone](/img/structure/B6964956.png)

![1-[2-(2-Chloro-4-methoxyphenyl)ethyl]-3-(oxepan-4-yl)urea](/img/structure/B6964968.png)
![1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B6964974.png)

![6-amino-N-[[4-(diethylaminomethyl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6964992.png)

![3-methyl-2-oxo-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)-1,3-benzoxazole-7-carboxamide](/img/structure/B6964995.png)
